Cas no 1421372-94-2 (N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine)
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine Chemical and Physical Properties
Names and Identifiers
-
- N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine
- AZD9291 Intermediate 2
- N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine
- N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
- AK206518
- N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-3-indolyl)-2-pyrimidinamine
- SZTYQQYYIMVETL-UHFFFAOYSA-N
- AZD9291 N-3
- BCP13954
- SB18082
- 2-Pyrimidinamine, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-
- SY060360
- 1421372-94-2
- N-(4-Fluoro-2-methoxy-5-nitro-phenyl)-4-(1-methylindol-3-yl)-pyrimidin-2-amine
- N-(4-fluoro-2-methoxy-5-nitro-phenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine
- DA-45005
- DS-10129
- AKOS027255196
- W12008
- MFCD28167946
- SCHEMBL14660648
- CS-M2844
- C20H16FN5O3
- AC-30105
- AMY533
-
- MDL: MFCD28167946
- Inchi: 1S/C20H16FN5O3/c1-25-11-13(12-5-3-4-6-17(12)25)15-7-8-22-20(23-15)24-16-10-18(26(27)28)14(21)9-19(16)29-2/h3-11H,1-2H3,(H,22,23,24)
- InChI Key: SZTYQQYYIMVETL-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(C=C1[N+](=O)[O-])NC1=NC=CC(C2=CN(C)C3C=CC=CC=32)=N1)OC
Computed Properties
- Exact Mass: 393.12400
- Monoisotopic Mass: 393.12371755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 579
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.8
- XLogP3: 3.7
Experimental Properties
- PSA: 97.79000
- LogP: 5.03100
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-M2844-5g |
2-Pyrimidinamine, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)- |
1421372-94-2 | 99.70% | 5g |
$119.0 | 2022-04-27 | |
| ChemScence | CS-M2844-10g |
2-Pyrimidinamine, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)- |
1421372-94-2 | 99.70% | 10g |
$179.0 | 2022-04-27 | |
| ChemScence | CS-M2844-25g |
2-Pyrimidinamine, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)- |
1421372-94-2 | 99.70% | 25g |
$301.0 | 2022-04-27 | |
| ChemScence | CS-M2844-100g |
2-Pyrimidinamine, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)- |
1421372-94-2 | 99.70% | 100g |
$1066.0 | 2022-04-27 | |
| Ambeed | A170176-250mg |
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine |
1421372-94-2 | 95% | 250mg |
$7.0 | 2025-02-26 | |
| Ambeed | A170176-1g |
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine |
1421372-94-2 | 95% | 1g |
$14.0 | 2025-02-26 | |
| Ambeed | A170176-5g |
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine |
1421372-94-2 | 95% | 5g |
$50.0 | 2025-02-26 | |
| Ambeed | A170176-25g |
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine |
1421372-94-2 | 95% | 25g |
$198.0 | 2025-02-26 | |
| Ambeed | A170176-100g |
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine |
1421372-94-2 | 95% | 100g |
$741.0 | 2025-02-26 | |
| TRC | F597516-250mg |
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine |
1421372-94-2 | 250mg |
$ 57.00 | 2023-09-07 |
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine Suppliers
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
Comprehensive Guide to N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (CAS No. 1421372-94-2)
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (CAS No. 1421372-94-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, often referred to in abbreviated forms for ease of use, combines a pyrimidine core with indole and nitrophenyl moieties, making it a subject of interest in drug discovery and development.
The molecular structure of N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine includes a fluoro substituent, which is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds. Researchers are particularly interested in how this fluorinated derivative interacts with biological targets, as fluorine is a key element in modern medicinal chemistry. The presence of the nitro group further adds to its reactivity, making it a candidate for various synthetic transformations.
One of the most searched questions about this compound is its potential role in cancer research. Given the increasing global focus on oncology, N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine has been studied for its possible kinase inhibitory properties. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is often linked to cancerous growth. Early-stage studies suggest that this compound may interfere with specific kinase pathways, though further research is needed to confirm its efficacy and safety.
Another hot topic in the scientific community is the application of AI-driven drug discovery. With the rise of machine learning and computational chemistry, compounds like N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine are being screened virtually for their binding affinities to various proteins. This approach accelerates the identification of promising candidates, reducing the time and cost associated with traditional drug development. Searches for AI in drug design and computational screening of heterocycles have surged, reflecting the growing interest in this interdisciplinary field.
The synthesis of N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine typically involves multi-step organic reactions, including cross-coupling and nitration processes. These methods are well-documented in peer-reviewed journals, making this compound accessible to researchers with expertise in synthetic chemistry. Its CAS No. 1421372-94-2 serves as a unique identifier, ensuring accurate referencing in academic and industrial settings.
In addition to its potential pharmaceutical applications, this compound is also explored in material science. The indole-pyrimidine hybrid structure may contribute to the development of novel organic electronic materials, which are in high demand for next-generation devices like flexible displays and solar cells. The integration of nitro and fluoro groups could fine-tune the electronic properties, making it a versatile building block for functional materials.
For researchers looking to purchase or synthesize N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, it is essential to verify the CAS No. 1421372-94-2 to ensure the correct compound is obtained. Reputable suppliers often provide detailed analytical data, such as NMR and HPLC profiles, to confirm purity and identity. This is particularly important given the compound's complex structure and the potential for isomers or impurities.
As the scientific community continues to explore the frontiers of drug discovery and material science, compounds like N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine will remain at the forefront of innovation. Its unique combination of heterocyclic and fluorinated features positions it as a valuable tool for addressing some of the most pressing challenges in modern science.
1421372-94-2 (N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)